3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid
Overview
Description
3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole ring with a carboxylic acid group at the 6-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. One common method is the reaction of 2-aminophenol with methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate under acidic conditions . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal catalysts or ionic liquids may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity . The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1,3-benzoxazole-6-carboxylic acid
- Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
- 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid
Uniqueness
3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the carboxylic acid group at the 6-position differentiates it from other benzoxazole derivatives and influences its reactivity and biological activity .
Properties
IUPAC Name |
3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-10-6-3-2-5(8(11)12)4-7(6)14-9(10)13/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYGHBVAKDATHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)OC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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